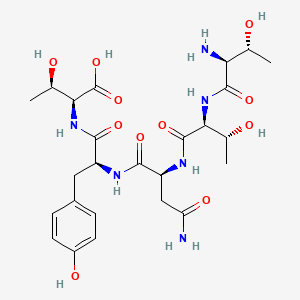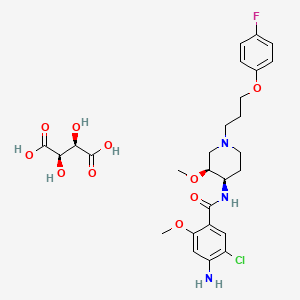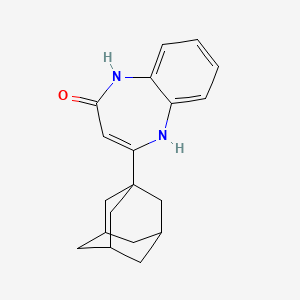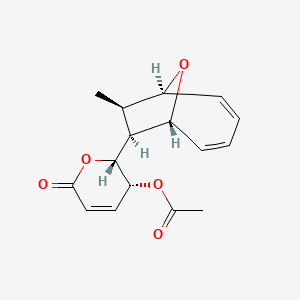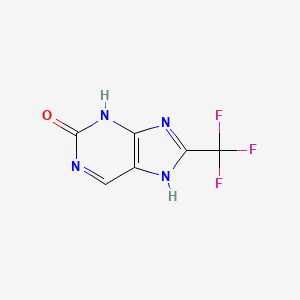
8-(Trifluoromethyl)-3,7-dihydropurin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)-3,7-dihydropurin-2-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the purine ring, which imparts distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), is used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 8-(Trifluoromethyl)-3,7-dihydropurin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halides and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives .
科学的研究の応用
8-(Trifluoromethyl)-3,7-dihydropurin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 8-(Trifluoromethyl)-3,7-dihydropurin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and specificity of the compound to its targets. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylated Aromatics: Various compounds used in pharmaceuticals and agrochemicals.
Uniqueness: 8-(Trifluoromethyl)-3,7-dihydropurin-2-one is unique due to its specific structural configuration and the presence of the trifluoromethyl group at the 8-position of the purine ring. This configuration imparts distinct chemical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
10179-90-5 |
|---|---|
分子式 |
C6H3F3N4O |
分子量 |
204.11 g/mol |
IUPAC名 |
8-(trifluoromethyl)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)4-11-2-1-10-5(14)13-3(2)12-4/h1H,(H2,10,11,12,13,14) |
InChIキー |
NPVULJBGDZGUKK-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=O)NC2=C1NC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


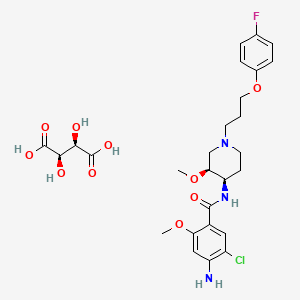

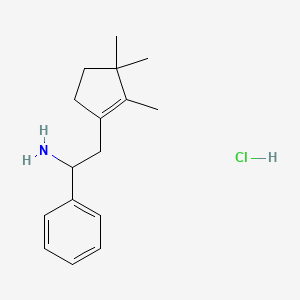
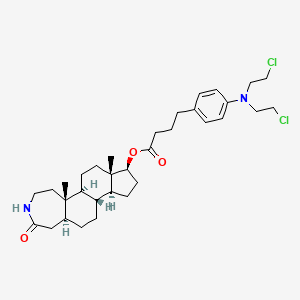
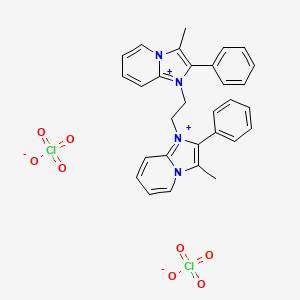
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
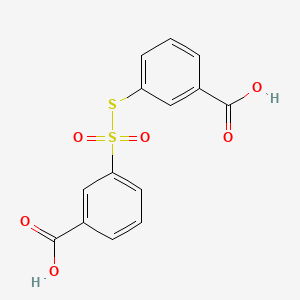
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
